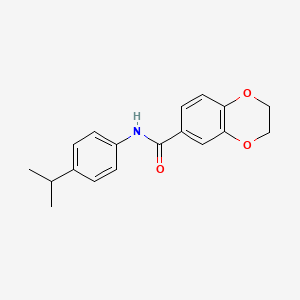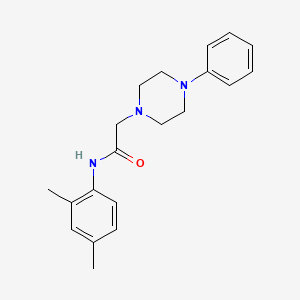![molecular formula C15H13ClN2O2S B5842597 N-{[(3-chlorophenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5842597.png)
N-{[(3-chlorophenyl)amino]carbonothioyl}-3-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(3-chlorophenyl)amino]carbonothioyl}-3-methoxybenzamide, also known as CTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTB belongs to the family of benzamides and has been found to possess various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-{[(3-chlorophenyl)amino]carbonothioyl}-3-methoxybenzamide is not fully understood. However, it has been proposed that N-{[(3-chlorophenyl)amino]carbonothioyl}-3-methoxybenzamide inhibits the activity of certain enzymes involved in cancer cell growth and viral replication. N-{[(3-chlorophenyl)amino]carbonothioyl}-3-methoxybenzamide has also been found to activate certain immune cells that play a role in fighting cancer and viral infections.
Biochemical and Physiological Effects
N-{[(3-chlorophenyl)amino]carbonothioyl}-3-methoxybenzamide has been found to possess various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, such as topoisomerase II. N-{[(3-chlorophenyl)amino]carbonothioyl}-3-methoxybenzamide has also been found to activate certain immune cells, such as natural killer cells, that play a role in fighting cancer and viral infections. Additionally, N-{[(3-chlorophenyl)amino]carbonothioyl}-3-methoxybenzamide has been found to possess anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-{[(3-chlorophenyl)amino]carbonothioyl}-3-methoxybenzamide in lab experiments is its potential therapeutic applications. N-{[(3-chlorophenyl)amino]carbonothioyl}-3-methoxybenzamide has shown promising results in inhibiting the growth of cancer cells and the replication of viruses. However, one limitation of using N-{[(3-chlorophenyl)amino]carbonothioyl}-3-methoxybenzamide in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of N-{[(3-chlorophenyl)amino]carbonothioyl}-3-methoxybenzamide in humans.
Orientations Futures
There are several future directions for research on N-{[(3-chlorophenyl)amino]carbonothioyl}-3-methoxybenzamide. One direction is to further investigate its mechanism of action. Understanding how N-{[(3-chlorophenyl)amino]carbonothioyl}-3-methoxybenzamide inhibits the growth of cancer cells and the replication of viruses could lead to the development of more effective therapies. Another direction is to investigate the safety and efficacy of N-{[(3-chlorophenyl)amino]carbonothioyl}-3-methoxybenzamide in humans. Clinical trials are needed to determine the optimal dosage and potential side effects of N-{[(3-chlorophenyl)amino]carbonothioyl}-3-methoxybenzamide. Additionally, research could focus on developing more potent derivatives of N-{[(3-chlorophenyl)amino]carbonothioyl}-3-methoxybenzamide that could be used as anti-cancer and anti-viral agents.
Méthodes De Synthèse
The synthesis of N-{[(3-chlorophenyl)amino]carbonothioyl}-3-methoxybenzamide involves a multi-step process that starts with the reaction of 3-chloroaniline with carbon disulfide to form 3-chloroanilino carbonothioyl sulfide. This intermediate is then reacted with 3-methoxybenzoic acid in the presence of a catalyst to yield the final product, N-{[(3-chlorophenyl)amino]carbonothioyl}-3-methoxybenzamide.
Applications De Recherche Scientifique
N-{[(3-chlorophenyl)amino]carbonothioyl}-3-methoxybenzamide has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties. N-{[(3-chlorophenyl)amino]carbonothioyl}-3-methoxybenzamide has been tested on various cancer cell lines and has shown promising results in inhibiting their growth. It has also been found to inhibit the replication of hepatitis C virus.
Propriétés
IUPAC Name |
N-[(3-chlorophenyl)carbamothioyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2S/c1-20-13-7-2-4-10(8-13)14(19)18-15(21)17-12-6-3-5-11(16)9-12/h2-9H,1H3,(H2,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDAGWOVUPEWAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

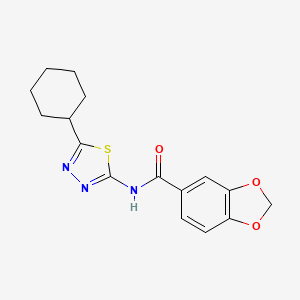
![N-(3-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-2-ethylbutanamide](/img/structure/B5842521.png)
![N-benzyl-2-{[5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5842528.png)
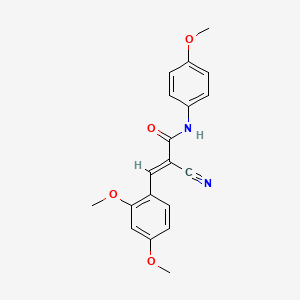
![2-{[2-(methylthio)-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B5842535.png)
![N'-[(3,4-dichlorobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5842542.png)
![N-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}benzamide](/img/structure/B5842546.png)
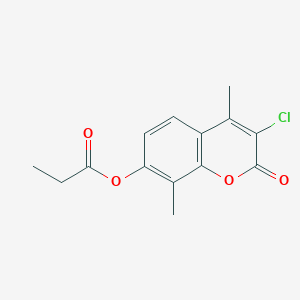
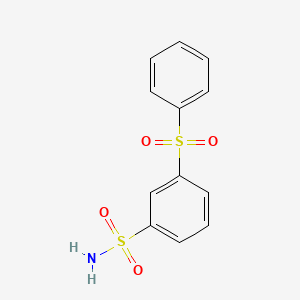
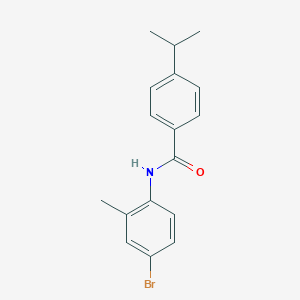
![N'-[4-(dimethylamino)benzylidene]tricyclo[4.3.1.1~3,8~]undecane-1-carbohydrazide](/img/structure/B5842605.png)
![7-(3-chlorophenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol](/img/structure/B5842611.png)
